Superior Binding Potency (IC50) vs. Classical Peptidic FPR1 Antagonists Boc-MLF and Cyclosporin H
FPR1 antagonist 1 (compound 24a) exhibits a 10- to 25-fold higher potency for inhibiting FPR1 compared to the widely used peptidic antagonists Boc-MLF and Cyclosporin H. This difference is critical for experiments requiring low-nanomolar target engagement with minimal off-target effects at higher concentrations . While Boc-MLF and Cyclosporin H are known to lose FPR1 selectivity and inhibit FPRL1 (FPR2) at higher concentrations, the selectivity profile of compound 24a is not yet fully characterized, representing a key area for further investigation [1].
| Evidence Dimension | FPR1 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | Boc-MLF: 2511 nM (or 630 nM depending on assay) ; Cyclosporin H: 700 nM |
| Quantified Difference | FPR1 antagonist 1 is ~100x more potent than Boc-MLF (2511 nM) and ~28x more potent than Cyclosporin H (700 nM) in the most conservative comparison. |
| Conditions | In vitro FPR1 inhibition assays. Values are from independent studies and may vary based on assay conditions (e.g., cell type, agonist used). |
Why This Matters
Higher potency at lower concentrations translates to a larger experimental window for observing FPR1-specific effects while minimizing non-specific cytotoxicity and off-target interactions, which is a critical selection criterion for both in vitro and in vivo studies.
- [1] Stenfeldt AL, Karlsson J, Wennerås C, et al. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor. Inflammation. 2007;30(6):224-9. doi:10.1007/s10753-007-9040-4 View Source
